molecular formula C21H27N.C4H4O4 B1139069 4-Ppbp maleate CAS No. 201216-39-9

4-Ppbp maleate

Cat. No. B1139069
CAS RN: 201216-39-9
M. Wt: 409.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sigma-1 Receptor Ligand

4-Ppbp maleate is a potent σ1 receptor ligand . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . In the context of scientific research, this property makes 4-Ppbp maleate a valuable tool for studying the function and pharmacology of σ1 receptors .

Sigma-1 Receptor Agonist

In addition to being a ligand, 4-Ppbp maleate also acts as an agonist of the σ1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 4-Ppbp maleate can initiate a response in σ1 receptors, which can be useful in various areas of research .

Non-competitive NR1a/2B NMDA Receptor Antagonist

4-Ppbp maleate has been identified as a selective, non-competitive NR1a/2B NMDA receptor antagonist when expressed in Xenopus oocytes . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is associated with learning and memory. Therefore, 4-Ppbp maleate could be used in research related to these areas .

Neuroprotection

4-Ppbp maleate has been found to provide neuroprotection . This means it has the potential to protect nerve cells against damage, degeneration, or impairment of function. It could be used in research focused on neurodegenerative diseases and brain injuries .

Tendon and Periodontal Ligament Regeneration

Research has shown that 4-Ppbp maleate can induce differentiation of CD146+ stem/progenitor cells extracted from tendon and periodontal ligament (PDL) tissue . This suggests that 4-Ppbp maleate could potentially be used in research related to tissue regeneration, particularly in the fields of dentistry and orthopedics .

Intracellular Signaling Research

4-Ppbp maleate has been used in research to study intracellular signaling pathways . Specifically, it has been used to investigate the role of ERK1/2 and Src signaling in the σ1R-activated intracellular cascade . This makes 4-Ppbp maleate a valuable tool for researchers studying cell signaling .

properties

IUPAC Name

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASPNIMFGJVLES-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ppbp maleate

CAS RN

207572-62-1
Record name PPBP maleate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does 4-PPBP maleate function as a connective tissue growth factor (CTGF) mimic in the context of tendon healing?

A1: 4-PPBP maleate, along with Oxotremorine M, belongs to a class of small-molecule CTGF mimics. While the exact mechanism of action remains unclear, previous studies suggest that these mimics promote tendon healing by stimulating the proliferation and differentiation of perivascular cells expressing the CD146 marker. These cells are known to play a crucial role in tendon regeneration. []

Q2: The study found that 4-PPBP maleate did not improve intrasynovial tendon healing in vivo, despite promising in vitro results. What explanation is offered for this discrepancy?

A2: The researchers observed a significant difference in the responsiveness of tendon cells derived from different environments. While 4-PPBP maleate effectively stimulated extrasynovial tendon cells in vitro, it failed to elicit a similar response in intrasynovial tendon cells. This lack of response in intrasynovial tendon cells is suggested as the primary reason for the absence of in vivo efficacy in intrasynovial tendon healing. The study highlights the importance of considering the specific cellular environment and composition of the target tendon when developing therapeutic strategies for tendon repair. []

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